
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans-: is an organic compound that belongs to the class of tetrahydropyrans This compound features a six-membered ring containing five carbon atoms and one oxygen atom, with various functional groups attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- typically involves the hydrogenation of dihydropyran derivatives. One classic procedure is the hydrogenation of the 3,4-isomer of dihydropyran using Raney nickel as a catalyst . This method ensures the formation of the desired tetrahydropyran ring system.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using similar catalysts and reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups attached to the tetrahydropyran ring.
Substitution: Substitution reactions can introduce different substituents to the ring system, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry: In chemistry, 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it valuable in the development of new synthetic methodologies .
Biology: The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers are exploring its use as a scaffold for the design of new pharmaceuticals with potential therapeutic effects.
Medicine: In medicine, derivatives of this compound are being investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery.
Industry: Industrially, the compound is used in the production of various fine chemicals and intermediates. Its stability and reactivity make it suitable for use in various chemical processes.
作用机制
The mechanism of action of 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Tetrahydropyran: A simpler analog with a similar ring structure but without the additional functional groups.
2H-Pyran-2-one, tetrahydro-5,6-dimethyl-, trans-: Another derivative with different substituents on the ring.
2H-Pyran-2-one, tetrahydro-6-tridecyl-: A compound with a longer alkyl chain attached to the ring.
Uniqueness: What sets 2H-Pyran-2-acetic acid, tetrahydro-6-methyl-, methyl ester, trans- apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
69493-15-8 |
|---|---|
分子式 |
C9H16O3 |
分子量 |
172.22 g/mol |
IUPAC 名称 |
methyl 2-[(2R,6S)-6-methyloxan-2-yl]acetate |
InChI |
InChI=1S/C9H16O3/c1-7-4-3-5-8(12-7)6-9(10)11-2/h7-8H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI 键 |
MTOWUBNDZFQOBJ-JGVFFNPUSA-N |
手性 SMILES |
C[C@H]1CCC[C@@H](O1)CC(=O)OC |
规范 SMILES |
CC1CCCC(O1)CC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


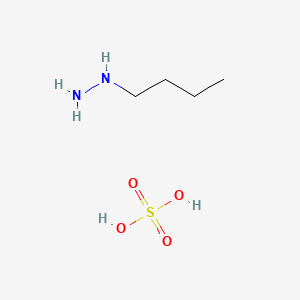
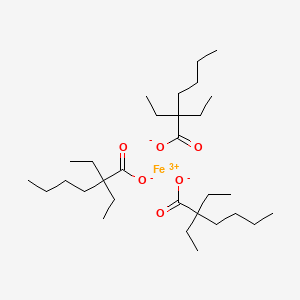
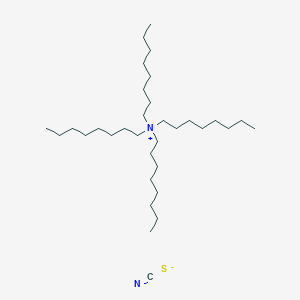
![4-[(1-Hydroxyprop-2-EN-1-YL)oxy]but-2-YN-1-OL](/img/structure/B14479246.png)
![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)
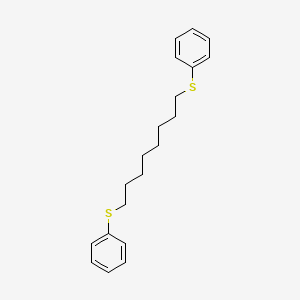

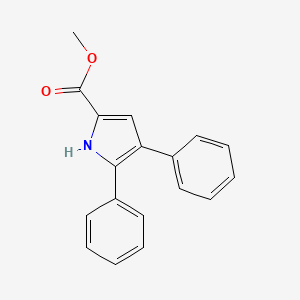


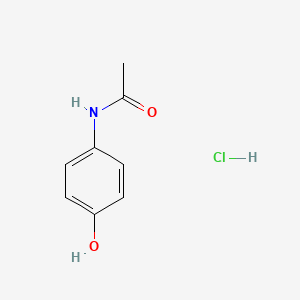

![2-Cyano-N-methyl-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14479286.png)
![1,2,3,6,7,8,9,10-Octahydrocyclohepta[e]indene-4-carboxylic acid](/img/structure/B14479290.png)
